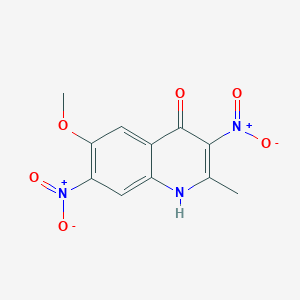
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol, also known as MNQ, is a synthetic compound that has been used in scientific research for several decades. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and ethanol. MNQ has been studied for its potential applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol may also interfere with cellular signaling pathways and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been shown to have several biochemical and physiological effects, including:
1. Antioxidant activity: 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been shown to scavenge free radicals and protect cells from oxidative damage.
2. Anti-inflammatory activity: 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been shown to reduce inflammation in animal models of arthritis and colitis.
3. Neuroprotective activity: 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has several advantages and limitations for lab experiments, including:
Advantages:
1. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol is a stable and easily synthesized compound.
2. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has a well-characterized structure and properties.
3. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has potential applications in various fields of research.
Limitations:
1. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol is toxic and should be handled with care.
2. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has limited solubility in aqueous solutions.
3. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has limited availability and can be expensive.
Direcciones Futuras
There are several future directions for 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol research, including:
1. Developing 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol derivatives with improved properties and selectivity.
2. Studying the mechanism of action of 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol in more detail.
3. Investigating the potential applications of 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol in drug discovery and development.
4. Exploring the use of 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol in nanotechnology and materials science.
5. Developing new methods for the synthesis of 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol and related compounds.
In conclusion, 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol is a synthetic compound that has been studied for its potential applications in various fields of research. It can be synthesized by the reaction of 2-methylquinoline-3,7-dione with nitric acid and sulfuric acid. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been shown to have potential anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has several advantages and limitations for lab experiments and there are several future directions for 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol research.
Métodos De Síntesis
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol can be synthesized by the reaction of 2-methylquinoline-3,7-dione with nitric acid and sulfuric acid. The reaction produces 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol as a yellow precipitate. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been used in various scientific research applications, including:
1. Chemical synthesis: 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been used as a starting material for the synthesis of other compounds.
2. Biological research: 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been studied for its potential anticancer and antimicrobial properties. It has been shown to inhibit the growth of cancer cells and bacteria in vitro.
3. Material science: 6-methoxy-2-methyl-3,7-dinitro-4-quinolinol has been used as a building block for the synthesis of organic materials with potential applications in electronics and optoelectronics.
Propiedades
IUPAC Name |
6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c1-5-10(14(18)19)11(15)6-3-9(20-2)8(13(16)17)4-7(6)12-5/h3-4H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXKKAFGIFDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)[N+](=O)[O-])OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)
![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)
![2-(4-chlorophenyl)-4-{(2-chlorophenyl)[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965493.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)
![(3R*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4965502.png)

![N,N-diethyl-2-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B4965522.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)